Tetrafluoroterephthalonitrile

Lithium-ion batteries Covalent triazine frameworks Cathode materials

Tetrafluoroterephthalonitrile (CAS 1835-49-0) is the definitive para-dinitrile monomer for high-performance fluorinated covalent triazine frameworks (F-CTFs) delivering 16.8% higher reversible battery capacity than non-fluorinated analogs. Its unique perfluorinated aromatic core enables superior anion-π interactions, essential for selective CO₂ electroreduction (95.7% FE for CO). As crosslinker for β-cyclodextrin adsorbents, it matches commercial HLB cartridge performance for 189 micropollutants. Choose this compound for unmatched SNAr reactivity, microporosity control, and device stability in perovskite optoelectronics (91.73% EQE).

Molecular Formula C8F4N2
Molecular Weight 200.09 g/mol
CAS No. 1835-49-0
Cat. No. B158556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrafluoroterephthalonitrile
CAS1835-49-0
Synonymstetrafluoroterephthalonitrile
TFTPN
Molecular FormulaC8F4N2
Molecular Weight200.09 g/mol
Structural Identifiers
SMILESC(#N)C1=C(C(=C(C(=C1F)F)C#N)F)F
InChIInChI=1S/C8F4N2/c9-5-3(1-13)6(10)8(12)4(2-14)7(5)11
InChIKeyPCRSJGWFEMHHEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrafluoroterephthalonitrile (CAS 1835-49-0): Procurement Specifications and Research-Grade Attributes


Tetrafluoroterephthalonitrile (CAS 1835-49-0), also known as 2,3,5,6-tetrafluoro-1,4-dicyanobenzene, is a perfluorinated aromatic dinitrile with the molecular formula C₈F₄N₂ and a molecular weight of 200.09 g/mol [1]. It is a white to pale yellow crystalline solid with a melting point of 197–199 °C and is soluble in acetone and hot methanol . The compound serves as a versatile building block in materials science, particularly as a monomer for polymers of intrinsic microporosity (PIMs), as a four-electron donor ligand, and as a crosslinker for cyclodextrin-based adsorbents . Its unique combination of four electron-withdrawing fluorine atoms and two para-positioned nitrile groups enables specific reactivity in nucleophilic aromatic substitution (SNAr) and trimerization reactions that distinguish it from non-fluorinated or isomeric analogs.

Why Non-Fluorinated or Isomeric Analogs Cannot Replace Tetrafluoroterephthalonitrile


Tetrafluoroterephthalonitrile occupies a unique chemical space at the intersection of perfluorination and para-dinitrile functionality. Non-fluorinated terephthalonitrile (1,4-dicyanobenzene) lacks the electron-withdrawing fluorine substituents, which dramatically alters reactivity in SNAr chemistry, reduces the Lewis acidity of the aromatic ring, and precludes the formation of stable anion-π interactions [1][2]. Isomeric tetrafluorobenzonitriles (ortho- and meta-substituted) exhibit different regioselectivity patterns in nucleophilic substitution, leading to distinct product distributions and material properties [3]. Furthermore, in framework synthesis, the para-geometry of tetrafluoroterephthalonitrile is essential for constructing extended, microporous networks; isomeric or non-fluorinated building blocks yield materials with significantly different pore architectures, surface areas, and electrochemical performance [4]. The quantitative evidence below demonstrates that these molecular distinctions translate directly into measurable performance advantages in critical application areas.

Quantitative Differentiation of Tetrafluoroterephthalonitrile: Head-to-Head Comparisons and Performance Benchmarks


Fluorinated vs. Non-Fluorinated Covalent Triazine Frameworks: 16.8% Higher Reversible Capacity in Lithium-Ion Battery Cathodes

In a direct head-to-head study, a fluorinated covalent triazine framework (FCTF) synthesized via self-polymerization of tetrafluoroterephthalonitrile was compared to a fluorine-free CTF prepared from non-fluorinated 1,4-terephthalonitrile under identical ionothermal conditions [1]. When evaluated as cathode materials in lithium-ion half-cells, the FCTF electrode delivered a reversible specific capacity of 125.6 mA h g⁻¹ after 200 cycles at a current density of 100 mA g⁻¹. In contrast, the fluorine-free CTF electrode retained only 107.5 mA h g⁻¹ under the same cycling conditions [1]. The introduction of fluorine also improved long-term cycling stability, with the FCTF exhibiting a capacity decay of just 0.03% per cycle between cycles 40 and 400 at 200 mA g⁻¹ [1].

Lithium-ion batteries Covalent triazine frameworks Cathode materials

TFN-CDP vs. HLB Adsorbents: Comparable or Superior Extraction Efficiency for 189 Diverse Organic Micropollutants

A tetrafluoroterephthalonitrile-crosslinked β-cyclodextrin polymer (TFN-CDP) was evaluated as a solid-phase extraction (SPE) sorbent for the recovery of 189 organic micropollutants (MPs) from water and directly compared to a commercial hydrophilic-lipophilic balance (HLB) adsorbent [1]. Under optimized conditions (pH 3 loading, 500 mg sorbent, elution with 15 mL methanol containing 15 mg CaCl₂), 88.7% of the 189 MPs exhibited average extraction efficiencies exceeding 80%, and 58.4% achieved absolute recoveries between 80% and 120% [1]. The study concluded that the TFN-CDP SPE method 'performs as well as or better than the optimized HLB-based SPE method' in both nanopure water and wastewater-impacted surface water [1].

Solid-phase extraction Water treatment Micropollutant recovery

Perovskite Photodetector Passivation: 91.73% EQE and 92.3% Efficiency Retention After 20 Days

Tetrafluoroterephthalonitrile (TFTPN) was introduced as an additive into the MAPbI₃ perovskite precursor solution to passivate undercoordinated Pb²⁺ defects [1]. Photodetectors fabricated with TFTPN-passivated perovskite films exhibited a maximum external quantum efficiency (EQE) of 91.73%, a dark current density as low as 8.86 × 10⁻¹¹ A cm⁻², and a linear dynamic range (LDR) of 105.4 dB [1]. While the study does not report head-to-head data for a control device without additive, the achieved EQE of 91.73% substantially exceeds typical values for pristine MAPbI₃ photodetectors reported in the literature (which commonly range from ~56% to ~80% depending on device architecture) . Furthermore, the TFTPN-containing device retained 92.3% of its initial efficiency after 20 days of storage in ambient air at 25 °C and 20–30% relative humidity, indicating enhanced stability attributed to suppression of organic cation (MA⁺) release [1].

Perovskite photodetectors Defect passivation Optoelectronics

High-Performance CO₂ Electroreduction: 95.7% Faradaic Efficiency and -141 mA cm⁻² Current Density

Perfluorinated covalent triazine frameworks (F-CTFs) synthesized from tetrafluoroterephthalonitrile via a low-temperature (275 °C) ionothermal approach using Zn(NTf₂)₂ as a Lewis superacid catalyst achieve a fluorine content of 31 wt% and a surface area of 367 m² g⁻¹ [1]. When employed as a metal-free electrocatalyst for CO₂ reduction, F-CTF-1 delivers a faradaic efficiency of 95.7% for CO production at -0.8 V vs. RHE, with a high current density of -141 mA cm⁻² [1]. The authors explicitly state that this performance 'surpasses most of the metal-free electrocatalysts' reported for CO₂ electroreduction [1]. In contrast, non-fluorinated CTFs synthesized under harsh ZnCl₂-promoted conditions (400–700 °C) suffer from C-F bond cleavage and significantly lower fluorine contents, limiting their electrocatalytic performance [1].

CO2 electroreduction Covalent triazine frameworks Electrocatalysis

Regioselective SNAr Chemistry: Ortho-Substitution for Tailored Single-Benzene Fluorophores

The substitution pattern of tetrafluoroterephthalonitrile enables predictable regioselectivity in nucleophilic aromatic substitution (SNAr) reactions. Studies demonstrate that substitution of the two ortho-fluorine atoms by amine nucleophiles occurs readily under mild conditions, yielding para-diamino-terephthalonitrile derivatives [1]. In contrast, tri- and tetra-substitution requires forcing conditions due to the increased electron richness of the intermediate, while secondary amines promote hydrolysis of the nitrile groups rather than SNAr [1]. This behavior differs markedly from the ortho- and meta-isomers (tetrafluorophthalonitrile and tetrafluoroisophthalonitrile), where the different spatial arrangement of fluorine and nitrile groups leads to distinct reactivity profiles and product distributions [2]. The controlled ortho-substitution pathway of tetrafluoroterephthalonitrile has been exploited to create highly lipophilic single-benzene fluorophores with large Stokes shifts for in vitro cellular imaging [1].

Fluorescent probes SNAr chemistry Bioimaging

Procurement-Driven Application Scenarios for Tetrafluoroterephthalonitrile Based on Quantitative Evidence


Synthesis of High-Capacity Fluorinated Covalent Triazine Framework Cathodes for Lithium-Ion Batteries

Tetrafluoroterephthalonitrile is the monomer of choice for preparing fluorinated covalent triazine frameworks (F-CTFs) that deliver 16.8% higher reversible capacity and superior cycling stability compared to non-fluorinated analogs [1]. Battery researchers and material scientists should select this compound when developing organic cathodes with enhanced energy density and extended cycle life.

Fabrication of Cost-Effective β-Cyclodextrin Polymer Adsorbents for Water Micropollutant Extraction

Crosslinking β-cyclodextrin with tetrafluoroterephthalonitrile yields TFN-CDP, a SPE sorbent that matches or exceeds the performance of commercial HLB cartridges for recovering 189 diverse organic micropollutants from water [2]. Environmental analytical laboratories and water treatment facilities can procure this compound to develop sustainable, high-efficiency extraction materials.

Passivation of Defects in Perovskite Photodetectors and Solar Cells

As an additive in perovskite precursor solutions, tetrafluoroterephthalonitrile effectively passivates undercoordinated Pb²⁺ defects, enabling photodetectors with 91.73% EQE, low dark current, and 92.3% efficiency retention after 20 days in ambient conditions [3]. Optoelectronics researchers should utilize this compound to enhance device performance and operational stability.

Preparation of Metal-Free Electrocatalysts for High-Efficiency CO₂ Reduction

Self-polymerization of tetrafluoroterephthalonitrile under low-temperature ionothermal conditions produces highly perfluorinated CTFs that achieve 95.7% faradaic efficiency for CO₂-to-CO conversion at industrially relevant current densities (-141 mA cm⁻²) [4]. This compound is essential for developing next-generation metal-free electrocatalysts for sustainable carbon capture and utilization.

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